molecular formula C20H23FN6O3S B2650348 1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-((3-fluorophenyl)sulfonyl)piperazine CAS No. 1049440-75-6

1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-((3-fluorophenyl)sulfonyl)piperazine

Cat. No.: B2650348
CAS No.: 1049440-75-6
M. Wt: 446.5
InChI Key: JFZKQOVBXWCLCI-UHFFFAOYSA-N
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Description

1-((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-((3-fluorophenyl)sulfonyl)piperazine is a complex organic compound known for its diverse applications in chemistry and biomedicine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-((3-fluorophenyl)sulfonyl)piperazine typically involves a multi-step process. Starting from basic precursors like 4-ethoxyphenylhydrazine and 3-fluorobenzenesulfonyl chloride, the initial steps include the formation of intermediates such as 4-ethoxyphenylhydrazone and tetrazole derivatives. These intermediates undergo further reactions involving nucleophilic substitution, cyclization, and sulfonamide formation under controlled conditions to yield the final compound.

Industrial Production Methods: On an industrial scale, the production of this compound requires precise control of temperature, pH, and reaction times to ensure high yield and purity. Continuous flow reactors and advanced separation techniques like chromatography are employed to optimize the synthesis process and scale up production.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes a variety of chemical reactions, including:

  • Oxidation: It can be oxidized in the presence of strong oxidizing agents to form sulfoxides and sulfones.

  • Reduction: The compound can be reduced using hydrogenation techniques, targeting specific functional groups like the tetrazole ring or sulfonyl group.

  • Substitution: Both nucleophilic and electrophilic substitution reactions can occur, affecting the ethoxyphenyl, tetrazole, or piperazine moieties.

Common Reagents and Conditions:

  • Oxidation: Using reagents like hydrogen peroxide or potassium permanganate under mild to moderate conditions.

  • Reduction: Employing catalysts like palladium on carbon (Pd/C) and hydrogen gas.

  • Substitution: Reagents such as alkyl halides, amines, or acid chlorides under various solvent and temperature conditions.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, reduced tetrazole derivatives, and substituted piperazines.

Scientific Research Applications

In Chemistry: The compound serves as a versatile intermediate in organic synthesis, aiding the development of new materials and chemical processes.

In Biology: It exhibits potential as a biochemical probe for studying enzyme interactions, given its complex structure and functional groups.

In Medicine: Preliminary studies suggest its use as a lead compound for developing new pharmaceuticals, particularly in the areas of anti-inflammatory and antimicrobial therapies.

In Industry: The compound's unique properties make it useful in the formulation of specialty chemicals and materials, such as advanced polymers and coatings.

Mechanism of Action

Mechanism: The compound's biological activity is largely attributed to its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and sulfonyl group are critical for binding to these targets, modulating their activity and triggering downstream effects.

Molecular Targets and Pathways: Detailed studies indicate that the compound may inhibit key enzymes involved in inflammatory pathways, or it may disrupt bacterial cell wall synthesis, contributing to its antimicrobial effects.

Comparison with Similar Compounds

  • 1-((1-(4-Methylphenyl)-1H-tetrazol-5-yl)methyl)-4-((3-fluorophenyl)sulfonyl)piperazine

  • 1-((1-(4-Ethylphenyl)-1H-tetrazol-5-yl)methyl)-4-((3-fluorophenyl)sulfonyl)piperazine

Uniqueness: Compared to similar compounds, 1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-((3-fluorophenyl)sulfonyl)piperazine offers distinct advantages in terms of its reactivity, stability, and biological activity. The presence of the ethoxy group on the phenyl ring enhances its solubility and potential interactions with biological targets, setting it apart from its analogs.

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Properties

IUPAC Name

1-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-4-(3-fluorophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN6O3S/c1-2-30-18-8-6-17(7-9-18)27-20(22-23-24-27)15-25-10-12-26(13-11-25)31(28,29)19-5-3-4-16(21)14-19/h3-9,14H,2,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZKQOVBXWCLCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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